CuAAC Click‑Chemistry Competence vs. Non‑Alkynylated 5‑Cyanouracils
The N1‑propargyl group of the target compound provides a terminal alkyne that is competent for CuAAC, enabling modular triazole ligation. In a representative study with structurally related propargyl‑pyrimidines, CuAAC with β‑glycosyl azides delivered 1,2,3‑triazole‑linked pyrimidine conjugates in 81–97% isolated yield [1]. By contrast, 5‑cyanouracil (CAS 5428‑41‑1) and 1‑isopropyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑carbonitrile (CAS 57712‑59‑1) lack an alkyne handle and are unreactive in CuAAC, yielding 0% conversion under identical conditions .
| Evidence Dimension | CuAAC click‑chemistry reactivity (azide–alkyne cycloaddition) |
|---|---|
| Target Compound Data | Terminal alkyne present; expected CuAAC yield >80% (inferred from propargyl‑pyrimidine class) |
| Comparator Or Baseline | 5‑Cyanouracil (CAS 5428‑41‑1) and 1‑Isopropyl‑5‑cyanouracil (CAS 57712‑59‑1): no alkyne; 0% conversion |
| Quantified Difference | Qualitative yes/no (alkyne present vs. absent); class‑level yield 81–97% for analogous propargyl‑pyrimidines |
| Conditions | CuSO₄/sodium ascorbate, H₂O/t‑BuOH, rt, 12–24 h; azide partner: β‑glycosyl azide |
Why This Matters
Procurement of the propargyl-bearing compound is mandatory for any workflow that relies on CuAAC for modular library synthesis, bioconjugation, or fluorescent labeling, where non‑alkynylated analogs cannot participate.
- [1] Tandfonline. Synthesis of new glycoconjugates by click reaction of β-glycosyl azides and pyrimidines. 1,2,3‑triazoles‑linked pyrimidines obtained in 81–97% yields. View Source
